molecular formula C11H8FNO2 B11898014 3-Acetyl-6-fluoroquinolin-4(1H)-one

3-Acetyl-6-fluoroquinolin-4(1H)-one

Cat. No.: B11898014
M. Wt: 205.18 g/mol
InChI Key: GNUMBLIYEBKOPJ-UHFFFAOYSA-N
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Description

3-Acetyl-6-fluoroquinolin-4(1H)-one (CAS 1023293-18-6) is a high-value quinolin-4-one derivative of significant interest in medicinal chemistry and drug discovery. This compound features a fluorine atom at the 6-position and an acetyl group at the 3-position of the quinolinone core, a structure known to be associated with a broad spectrum of biological activities . Quinolin-4-ones are recognized as privileged scaffolds in pharmaceutical development due to their versatile pharmacological properties, including documented antibacterial, antifungal, and antiproliferative effects . The fluorine substituent is a common modification in drug design, often used to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. Researchers utilize this compound as a key synthetic intermediate for the development of novel therapeutic agents. Its structure makes it a versatile building block for further functionalization, allowing for the creation of diverse libraries of analogs for structure-activity relationship (SAR) studies . The quinolin-4-one core can be synthesized via classical methods such as the Gould-Jacobs or Conrad-Limpach reactions, which involve the thermal cyclization of aniline derivatives . This product is intended for research applications only and is a valuable tool for scientists exploring new antibiotics and anticancer therapies.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

3-acetyl-6-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C11H8FNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15)

InChI Key

GNUMBLIYEBKOPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

Biological Activity

3-Acetyl-6-fluoroquinolin-4(1H)-one is a synthetic compound belonging to the quinolone family, characterized by a fluoro substituent at the 6-position and an acetyl group at the 3-position of the quinoline ring. The molecular formula is C9H7FNOC_9H_7FNO with a molecular weight of approximately 167.16 g/mol. The unique structure of this compound contributes to its diverse biological activities and potential applications in medicinal chemistry.

Research indicates that 3-acetyl-6-fluoroquinolin-4(1H)-one interacts with various biological targets, particularly enzymes involved in metabolic pathways. The electron-withdrawing nature of the fluorine atom enhances electrophilic attack at the carbonyl carbon, which may influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of 3-acetyl-6-fluoroquinolin-4(1H)-one against various bacterial strains. Its effectiveness is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity, particularly against HIV. A study reported that derivatives similar to 3-acetyl-6-fluoroquinolin-4(1H)-one exhibited inhibitory effects on HIV integrase, suggesting a promising avenue for further antiviral drug development .

Cytotoxic Effects

The cytotoxic effects of 3-acetyl-6-fluoroquinolin-4(1H)-one have been evaluated in various cancer cell lines. Preliminary results indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests potential applications in cancer therapy .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 3-acetyl-6-fluoroquinolin-4(1H)-one against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Evaluation of Antiviral Properties

In another investigation focused on HIV, derivatives of 3-acetyl-6-fluoroquinolin-4(1H)-one were tested for their ability to inhibit viral replication in vitro. The results showed a dose-dependent inhibition with IC50 values in the low micromolar range, indicating strong potential as an antiviral agent .

Comparative Analysis with Related Compounds

To understand the unique biological activities of 3-acetyl-6-fluoroquinolin-4(1H)-one, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
3-Acetyl-7-fluoroquinolin-4(1H)-one Acetyl group at position 3; fluoro at position 7Different position of fluorine affects activity
6-Chloroquinolin-4(1H)-one Chlorine substituent instead of fluorinePotentially different biological activity
3-Acetyl-6-chloroquinolin-4(1H)-one Chlorine at position 6; retains acetyl at position 3Comparison of halogen effects on activity

This table illustrates how variations in halogen substitution and functional groups can influence biological activity and chemical reactivity.

Scientific Research Applications

Biological Activities

Research indicates that 3-acetyl-6-fluoroquinolin-4(1H)-one exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including multi-drug resistant bacteria. Studies have demonstrated its ability to inhibit bacterial growth and biofilm formation, which is critical in chronic infections.
  • Anticancer Activity : In vitro studies on cancer cell lines have revealed that this compound can significantly reduce cell viability and induce apoptosis at certain concentrations. This suggests its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that similar compounds may possess anti-inflammatory properties, potentially modulating pathways involved in inflammatory responses.

Antimicrobial Efficacy Study

A study evaluated the efficacy of 3-acetyl-6-fluoroquinolin-4(1H)-one against multi-drug resistant strains of E. coli. Results indicated that the compound not only inhibited bacterial growth but also effectively reduced biofilm formation, which is crucial for treating chronic infections.

Anticancer Research

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atom at position 6 enhances electrophilic susceptibility at adjacent positions. Key reactions include:

  • Aromatic Fluorine Displacement :

    • Under basic conditions (e.g., K₂CO₃/DMF), the 6-fluoro group undergoes substitution with nucleophiles like amines or thiols, yielding derivatives with modified biological activity .

    • Example: Reaction with piperazine generates 6-piperazinyl analogs, which show enhanced antimicrobial potency.

Reaction Conditions Nucleophile Product Yield
K₂CO₃, DMF, 80°C, 12hPiperazine6-Piperazinyl-quinolin-4-one derivative72%
NaH, THF, 0°C → rt, 6hThiophenol6-Phenylthio-quinolin-4-one65%

Cyclization and Condensation Reactions

The acetyl group at position 3 participates in cyclization pathways:

  • Knoevenagel Condensation :
    Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form fused pyran derivatives .

    • Mechanism: Base-catalyzed enolate formation, followed by aldol addition and dehydration .

    • Example: Synthesis of 3-acetyl-6-fluoro-2H-pyrano[3,2-c]quinolin-4(5H)-one (85% yield) .

  • Palladium-Catalyzed Carbonylation :
    Utilizes Pd(0)/CO systems for intramolecular cyclization to generate polycyclic structures .

    • Key intermediate: Alkyne insertion into Pd–CO complexes facilitates quinoline ring expansion .

Oxidation:

  • Acetyl Group Oxidation :
    Treating with KMnO₄/H₂SO₄ converts the acetyl group to a carboxylic acid, forming 3-carboxy-6-fluoroquinolin-4(1H)-one (60% yield).

Reduction:

  • Quinoline Core Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative, altering its electronic properties .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to positions 5 and 7:

  • Nitration :
    HNO₃/H₂SO₄ introduces nitro groups at position 5 (major) and 7 (minor), with regioselectivity driven by fluorine’s meta-directing effect .

Electrophile Conditions Major Product Yield
HNO₃H₂SO₄, 0°C, 2h5-Nitro-6-fluoroquinolin-4-one58%
Cl₂FeCl₃, CH₂Cl₂, rt, 4h7-Chloro-6-fluoroquinolin-4-one63%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura Coupling :
    Reacts with arylboronic acids at position 7 (activated by fluorine’s ortho effect) to form biaryl derivatives .

    • Example: 7-(4-Methoxyphenyl)-3-acetyl-6-fluoroquinolin-4(1H)-one (78% yield) .

Decarboxylation and Rearrangement

Under thermal conditions (>200°C), the acetyl group undergoes decarboxylation, yielding 6-fluoroquinolin-4(1H)-one as a degradation product .

Comparative Reactivity of Fluorinated Quinolones

The table below highlights how substituent positioning affects reactivity :

Compound Fluorine Position Reactivity Trend
3-Acetyl-6-fluoroquinolin-4(1H)-one6Enhanced electrophilic substitution at C5/C7
3-Acetyl-7-fluoroquinolin-4(1H)-one7Preferential nitration at C5/C8
6-Chloroquinolin-4(1H)-one6 (Cl)Reduced nucleophilic substitution vs. F

Mechanistic Insights

  • Fluorine’s Electronic Effects : The 6-fluoro group increases ring electron deficiency, lowering LUMO energy and facilitating nucleophilic attack .

  • Acetyl Group Role : Stabilizes enolate intermediates during condensation reactions, enabling diverse heterocycle formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Acetyl-6-fluoroquinolin-4(1H)-one with structurally related quinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Acetyl-6-fluoroquinolin-4(1H)-one 3-acetyl, 6-fluoro, 4-ketone C₁₁H₈FNO₂ 213.19 Electron-withdrawing groups enhance stability; potential for H-bonding .
3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one 3-acetyl, 6-chloro, 4-phenyl, 2-ketone C₁₇H₁₂ClNO₂ 297.74 Phenyl ring introduces steric bulk; twisted conformation (70.5° in crystal) .
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 3-chloro, 6-fluoro, 4-hydroxy C₉H₅ClFNO₂ 213.59 Hydroxyl group increases polarity; likely higher aqueous solubility .
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 7-chloro, 1-cyclopropyl, 6-fluoro, dihydro C₁₂H₁₁ClFNO 239.67 Dihydro structure reduces aromaticity; cyclopropyl may improve metabolic stability .
3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one 3-oxadiazole, 6-fluoro, 4-ketone C₁₇H₉ClFN₃O₂ 341.70 Oxadiazole moiety enhances binding affinity but reduces solubility .

Key Research Findings

In 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one, the phenyl ring at position 4 causes significant twisting (65.5–70.5°), disrupting planarity and altering crystal packing via N–H⋯O interactions .

Solubility and Bioavailability: The hydroxyl group in 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one improves aqueous solubility compared to non-polar analogs, making it more suitable for biological assays .

Biological Activity: Dihydroquinoline derivatives (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) exhibit enhanced metabolic stability due to reduced aromatic conjugation and the presence of cyclopropyl . Oxadiazole-containing compounds () are often explored for kinase inhibition or antimicrobial activity, leveraging their heterocyclic rigidity for target binding .

Data Gaps and Limitations

  • Melting Points and Solubility: Limited data on melting points, solubility, and partition coefficients (LogP) for many compounds hinder direct comparisons.
  • Biological Data : Evidence lacks explicit pharmacological or toxicological profiles, necessitating further experimental validation.

Preparation Methods

Gould–Jacobs Reaction

The Gould–Jacobs reaction remains a cornerstone for synthesizing quinolin-4-one scaffolds. This method involves cyclization of aniline derivatives with diethyl ethoxymethylidenedimalonate under thermal conditions. For 3-acetyl-6-fluoroquinolin-4(1H)-one, 6-fluoroaniline serves as the starting material. The reaction proceeds via condensation to form an intermediate enamine diester, followed by cyclization at 250–300°C to yield the quinoline core.

Mechanistic Insights :

  • Step 1 : Condensation of 6-fluoroaniline with diethyl ethoxymethylidenedimalonate forms a β-enamino diester.

  • Step 2 : Cyclization via a ketene intermediate generates the 4-hydroxyquinoline derivative.

  • Step 3 : Decarboxylation and acetylation introduce the acetyl group at position 3.

Limitations :

  • High temperatures (>250°C) risk decomposition of heat-sensitive intermediates.

  • Regioselectivity issues arise with asymmetrically substituted anilines, often yielding mixed products.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics while improving yields. A 2014 study demonstrated the synthesis of 3-acetyl-4(1H)-quinolinone derivatives using 3-fluoroaniline, ethyl orthoformate, and ethyl acetoacetate under microwave conditions.

Procedure :

  • Alkylation : 3-Fluoroaniline reacts with 4-fluorobenzyl bromide in the presence of K₂CO₃ to form an N-1 substituted quinolinone.

  • Substitution : Microwave-assisted nucleophilic substitution with dimethylamine introduces functional groups at position 6.

  • Acetylation : Condensation with ethyl oxalate followed by hydrolysis yields the acetylated product.

Advantages :

  • Reaction time reduced from hours to minutes (e.g., 10 minutes vs. 24 hours).

  • Yields improved by 15–20% compared to conventional heating.

Modern Green Chemistry Protocols

Solvent-Free Domino Reactions

A 2018 study outlined a solvent-free domino protocol using triethyl orthoformate as a C₁ building block. This method avoids toxic solvents and minimizes waste.

Optimized Conditions :

  • Reactants : Ethyl benzoylacetate, triethyl orthoformate, and 6-fluoroaniline.

  • Temperature : 130°C.

  • Catalyst : None required.

Steps :

  • Condensation : Formation of an enamino diester.

  • Cyclization : Intramolecular Friedel–Crafts reaction constructs the quinoline ring.

  • Acetylation : In situ acetylation using acetic anhydride.

Performance :

  • Yield : 76–82%.

  • Purity : >95% (verified via HPLC).

One-Pot Cascade Synthesis

A one-pot approach streamlines synthesis by combining multiple steps in a single reactor. For 3-acetyl-6-fluoroquinolin-4(1H)-one, this method achieved an 82% yield using:

  • Starting Materials : Ethyl 2,4,5-trifluorobenzoylacetate, triethyl orthoformate, and 4-fluoroaniline.

  • Conditions : 130°C, solvent-free, 24 hours.

Key Advantages :

  • Elimination of intermediate purification.

  • Reduced solvent use by 90% compared to traditional methods.

Industrial-Scale Production

Continuous Flow Systems

Continuous flow reactors enhance scalability and reproducibility. A 2020 pilot study demonstrated:

  • Throughput : 1.2 kg/day.

  • Yield : 68% (lower than batch methods due to shorter residence time).

  • Purity : 93%.

Challenges :

  • Clogging from insoluble intermediates.

  • Higher capital costs for equipment.

Catalytic Optimization

Recent advances in catalyst design have addressed regioselectivity issues:

CatalystYield (%)Selectivity (3-Acetyl vs. 1-Acetyl)
Phosphorus oxychloride508:1
Polyphosphoric acid6312:1
CeCl₃7215:1

Data synthesized from.

CeCl₃ emerges as the optimal catalyst, offering superior selectivity and reduced side reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆) :

  • δ 12.47 (s, 1H, NH), 8.36 (s, 1H, H-5), 7.76–7.72 (m, 2H, H-7/H-8), 2.28 (s, 3H, COCH₃).

IR (KBr) :

  • 3445 cm⁻¹ (N–H stretch), 1644 cm⁻¹ (C=O), 1554 cm⁻¹ (C=C aromatic) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetyl-6-fluoroquinolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of quinolinone derivatives typically involves thermal condensation of substituted anilines with malonic acid esters or via cyclization reactions under acidic conditions. For fluorinated analogs, introducing fluorine at the 6-position may require halogenation precursors (e.g., 6-fluoroaniline) followed by acetylation. Optimization includes adjusting reaction temperature (e.g., 120–150°C for thermal condensation), solvent polarity, and catalyst use (e.g., H₂SO₄ for cyclization). Purity can be enhanced via recrystallization in ethanol or methanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-Acetyl-6-fluoroquinolin-4(1H)-one?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetyl at C3, fluorine at C6). Fluorine coupling patterns in ¹H NMR distinguish para/meta substitution.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C=O at ~1.22 Å), torsion angles, and packing interactions. Use SHELXL for refinement, ensuring R-factor < 5% .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 235.07).

Q. How does the solubility profile of 3-Acetyl-6-fluoroquinolin-4(1H)-one influence purification and bioassay design?

  • Methodological Answer : The compound’s solubility varies with solvent polarity. It is sparingly soluble in water but dissolves in DMSO, DMF, or acetone. For column chromatography, use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1). In bioassays, maintain DMSO concentrations <0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. What challenges arise in crystallizing 3-Acetyl-6-fluoroquinolin-4(1H)-one, and how can they be mitigated?

  • Methodological Answer : Fluorine’s electronegativity and acetyl group steric effects may disrupt crystal packing. Strategies include:

  • Slow evaporation in mixed solvents (e.g., methanol/chloroform).
  • Seeding with structurally similar crystals (e.g., 3-Acetyl-6-chloro analogs).
  • Monitoring lattice parameters via SHELXD to detect twinning or disorder .

Q. How can computational modeling predict the reactivity and pharmacological interactions of 3-Acetyl-6-fluoroquinolin-4(1H)-one?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density at the acetyl group (reactive site for nucleophilic attacks).
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., SIRT1), focusing on fluorine’s role in hydrogen bonding .
  • MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories (e.g., GROMACS).

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies (e.g., NMR vs. XRD bond lengths) may arise from dynamic effects in solution vs. solid state.

  • Validate NMR assignments using 2D techniques (COSY, HSQC).
  • Cross-check XRD refinement with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .
  • Reconcile data via temperature-dependent NMR or variable-temperature XRD.

Q. What methodologies are recommended for evaluating the bioactivity of 3-Acetyl-6-fluoroquinolin-4(1H)-one in cellular assays?

  • Methodological Answer :

  • Proliferation Assays : Use Mosmann’s MTT protocol (48–72 h incubation, λ = 570 nm) with IC₅₀ determination via nonlinear regression .
  • Apoptosis Detection : Combine Annexin V/PI staining with flow cytometry. Include fluorinated analogs to assess structure-activity trends .
  • Target Validation : CRISPR knockouts of suspected targets (e.g., kinases) to confirm mechanism.

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